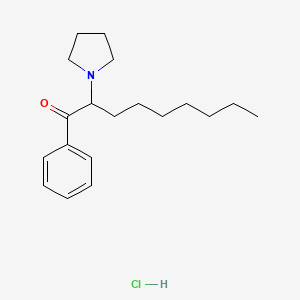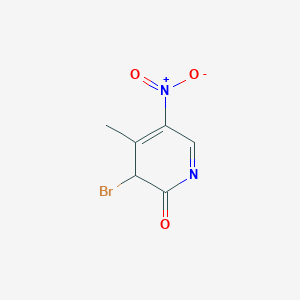
3-Bromo-4-methyl-5-nitropyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-5-nitro-2-pyridinone is a heterocyclic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring. It is commonly used in various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-nitro-2-pyridinone typically involves the bromination of 4-methyl-5-nitro-2-pyridinone. One common method includes the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol, followed by bromination with bromine in acetic acid . The reaction conditions often involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-Bromo-4-methyl-5-nitro-2-pyridinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-nitro-2-pyridinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted pyridinones depending on the nucleophile used.
Reduction: The major product is 3-bromo-4-methyl-5-amino-2-pyridinone.
Oxidation: The major product is 3-bromo-4-carboxy-5-nitro-2-pyridinone.
Scientific Research Applications
3-Bromo-4-methyl-5-nitro-2-pyridinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-5-nitro-2-pyridinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-methyl-5-nitro-2-pyridinone is unique due to the presence of both a bromine atom and a nitro group on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its methyl group also adds to its uniqueness by influencing its solubility and reactivity .
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
3-bromo-4-methyl-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3 |
InChI Key |
TZFHFFSWNFRYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC(=O)C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
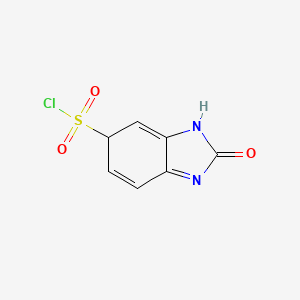
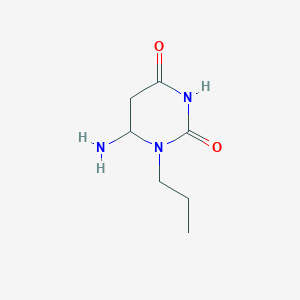
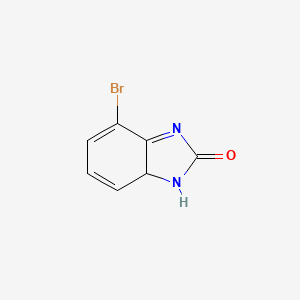
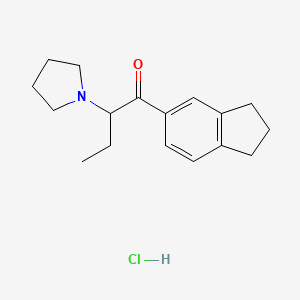
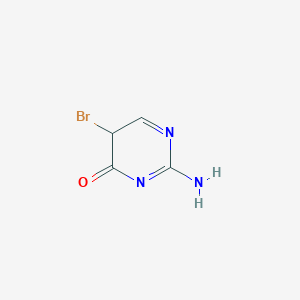
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
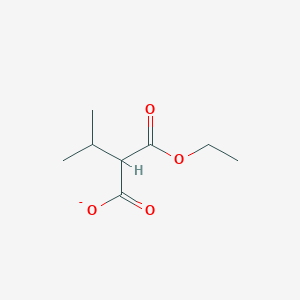
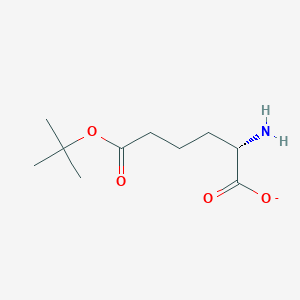
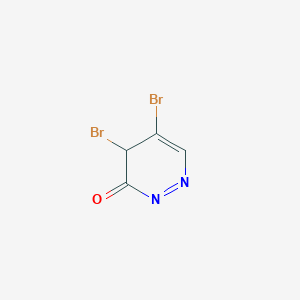
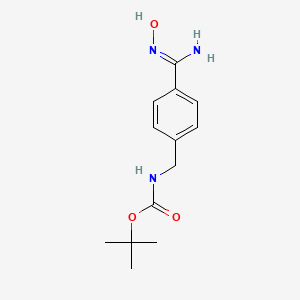
![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)
